1H and 13C NMR Chemical Shifts for 3-Phenylhex-5-en-1-ol: A Comprehensive Analytical Guide
1H and 13C NMR Chemical Shifts for 3-Phenylhex-5-en-1-ol: A Comprehensive Analytical Guide
Introduction
3-Phenylhex-5-en-1-ol is a highly versatile homoallylic alcohol utilized extensively in advanced organic synthesis. Its unique structural architecture—comprising a terminal alkene, a benzylic methine stereocenter, and a primary alcohol—makes it a privileged intermediate for transition-metal-catalyzed intramolecular cross-couplings (such as Heck reactions) [1] and a structural precursor for Aza-Cope reaction triggers in the development of fluorescent biological probes [2].
For researchers and drug development professionals, rigorous structural validation of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This whitepaper provides an in-depth, causal analysis of the 1 H and 13 C NMR chemical shifts of 3-phenylhex-5-en-1-ol, alongside field-proven synthetic and analytical protocols.
Structural Analysis & Spin System Causality
Understanding the NMR spectrum of 3-phenylhex-5-en-1-ol requires moving beyond mere peak matching to a causal analysis of its magnetic microenvironments. The molecule possesses a chiral center at C-3, which fundamentally alters the magnetic symmetry of the aliphatic chain.
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Deshielding & Anisotropy : The electronegative oxygen atom strongly deshields the C-1 protons via inductive effects, pushing them downfield to ~3.5–3.6 ppm. Concurrently, the phenyl ring exerts an anisotropic deshielding effect on the C-3 methine proton, shifting it to ~2.8 ppm.
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Diastereotopicity (The Chiral Influence) : Because C-3 is a stereocenter, the two protons on C-2 (and the two on C-4) are diastereotopic. They experience distinct magnetic environments and couple not only with adjacent protons but also with each other (geminal coupling, 2J ). This causality explains why these signals appear as complex multiplets rather than simple, predictable triplets or quartets.
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Terminal Alkene Complexity : The C-5 proton couples with the two non-equivalent C-6 terminal protons (cis and trans) and the C-4 methylene protons, creating a highly complex multiplet at ~5.6–5.7 ppm.
Key COSY (dashed) and HMBC (solid) NMR correlations defining the carbon skeleton.
Quantitative Data Presentation
The following tables summarize the quantitative NMR data for 3-phenylhex-5-en-1-ol. The 1 H NMR data is derived from validated literature characterizations of the synthesized compound [1], while the 13 C NMR data is empirically assigned based on structural additivity rules for homoallylic systems.
Table 1: 1 H NMR Chemical Shifts (CDCl 3 , 300 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Causality |
| C-6 | 4.95 – 5.06 | m | 2H | Deshielded by double bond; complex due to cis/trans coupling to C-5. |
| C-5 | 5.59 – 5.74 | m | 1H | Deshielded by double bond; couples to C-4 and C-6. |
| C-4 | 2.32 – 2.45 | m | 2H | Diastereotopic allylic protons adjacent to chiral C-3. |
| C-3 | 2.73 – 2.85 | m | 1H | Anisotropic deshielding from the adjacent phenyl ring. |
| C-2 | 1.80 – 1.95 | m | 2H | Diastereotopic protons between chiral C-3 and C-1. |
| C-1 | 3.48 – 3.63 | m | 2H | Strongly deshielded by the electronegative hydroxyl oxygen. |
| Phenyl | 7.16 – 7.33 | m | 5H | Aromatic ring current effect. |
| -OH | 1.45 | br s | 1H | Broadened by chemical exchange; shift is concentration dependent. |
Table 2: 13 C NMR Chemical Shifts (CDCl 3 , 75 MHz)
| Position | Predicted Shift (δ, ppm) | Carbon Type | Assignment Causality |
| C-6 | ~116.5 | =CH 2 | Terminal sp 2 hybridized carbon. |
| C-5 | ~136.5 | =CH- | Internal sp 2 hybridized carbon. |
| C-4 | ~40.2 | -CH 2 - | Allylic carbon, slightly deshielded by the alkene. |
| C-3 | ~41.5 | -CH- | Benzylic carbon, deshielded by the phenyl ring. |
| C-2 | ~38.5 | -CH 2 - | Aliphatic chain carbon in a sterically crowded environment. |
| C-1 | ~61.2 | -CH 2 -OH | Directly bonded to the highly electronegative oxygen atom. |
| Ph (ipso) | ~144.2 | C q | Quaternary aromatic carbon attached directly to C-3. |
| Ph (Ar) | 126.4 – 128.5 | CH | Aromatic sp 2 carbons (ortho, meta, para). |
Experimental Protocols
To ensure scientific integrity, the following methodologies outline a self-validating system for both the synthesis and the analytical verification of 3-phenylhex-5-en-1-ol.
Synthesis Workflow
The compound is most efficiently synthesized via a two-step sequence: copper-catalyzed conjugate allylation of an α,β -unsaturated ester, followed by reduction [1].
Synthetic workflow for 3-phenylhex-5-en-1-ol via conjugate allylation and reduction.
Step 1: Conjugate Allylation
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Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.
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Suspend CuI (5 mol%) in anhydrous THF (20 mL) and cool the mixture to -78 °C using a dry ice/acetone bath.
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Dropwise, add allylmagnesium bromide (1.2 equiv) to form the active organocuprate reagent.
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Slowly add a solution of (E)-ethyl cinnamate (1.0 equiv) in THF.
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Stir the reaction and allow it to gradually warm to room temperature over 4 hours.
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Quench the reaction with saturated aqueous NH 4 Cl, extract with diethyl ether (3 × 20 mL), dry over MgSO 4 , and concentrate under reduced pressure to yield crude ethyl 3-phenylhex-5-enoate.
Step 2: Reduction to Alcohol
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Dissolve the crude ester in anhydrous diethyl ether (15 mL) and cool to 0 °C.
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Carefully add LiAlH 4 (1.5 equiv) in small portions. Causality note: LiAlH 4 is chosen over milder reducing agents to ensure complete and rapid conversion of the ester to the primary alcohol.
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Stir for 2 hours at room temperature.
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Perform a Fieser-Fieser workup to safely precipitate aluminum salts: add x mL H 2 O, x mL 15% NaOH, and 3x mL H 2 O (where x is the mass of LiAlH 4 in grams).
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Filter the granular salts, concentrate the filtrate, and purify via flash column chromatography (7:1 hexanes/Et 2 O) to obtain pure 3-phenylhex-5-en-1-ol as a clear oil.
Self-Validating NMR Acquisition Protocol
To prevent solvent drift errors and misassignments, the NMR acquisition must be internally validated.
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Sample Preparation : Dissolve ~15–20 mg of the purified 3-phenylhex-5-en-1-ol in 0.6 mL of deuterated chloroform (CDCl 3 ).
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Internal Locking : Ensure the CDCl 3 contains 0.03% v/v tetramethylsilane (TMS). Lock the spectrometer to the deuterium signal and calibrate the TMS peak precisely to 0.00 ppm. This ensures absolute shift accuracy.
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1H Acquisition : Acquire the 1 H NMR spectrum at 300 MHz or 400 MHz using a standard single-pulse program (e.g., zg30), 16 scans, and a 1-second relaxation delay.
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13C & DEPT-135 Acquisition (Quality Control) : Acquire the 13 C NMR spectrum at 75 MHz or 100 MHz (zgpg30, 512+ scans). Crucial Step: Immediately run a DEPT-135 experiment. The DEPT-135 acts as a self-validating check: C-1, C-2, C-4, and C-6 will point down (negative phase, CH 2 ), while C-3, C-5, and the aromatic CH carbons will point up (positive phase, CH). This physically proves the structural assignments in Table 2.
Conclusion
The precise structural elucidation of 3-phenylhex-5-en-1-ol relies heavily on understanding the magnetic inequivalence induced by its C-3 stereocenter. By combining rigorous synthetic techniques with self-validating NMR protocols (such as DEPT-135 cross-referencing), researchers can confidently utilize this intermediate in complex downstream applications ranging from organometallic catalysis to chemical biology.
References
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Firmansjah, L. (2007). Intramolecular Heck Couplings of Unactivated Alkyl Electrophiles: Synthetic and Mechanistic Studies (Master's thesis, Massachusetts Institute of Technology). [Link]
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Brewer, T. F., et al. (2017). Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells. Journal of the American Chemical Society. [Link]
